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molecular formula C8H16O2 B8803895 Ethyl 2,2-dimethylbutanoate CAS No. 5129-40-8

Ethyl 2,2-dimethylbutanoate

Cat. No. B8803895
M. Wt: 144.21 g/mol
InChI Key: YKDCATRNPVJHMY-UHFFFAOYSA-N
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Patent
US08592590B2

Procedure details

Add 0.2 mL of concentrated hydrochloric acid to 2,2-dimethyl-butanoic acid (5.0 g, 43.0 mmol) in ethanol (43 mL) and heat to reflux for 5 hours. Cool to room temperature. Pour the reaction into water and extract with diethyl ether. Wash the combined organics with saturated aqueous sodium bicarbonate and water, dry over magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound which was used without further purification (4.0 g, 64.4%): 1H NMR (CDCl3) δ 0.82 (t, 3H, 1.14 (s, 3H), 1.23 (t, 3H), 1.55 (q, 2H), 4.1 (q, 2H).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]([CH3:9])([CH2:7][CH3:8])[C:4]([OH:6])=[O:5].O.[CH2:11](O)[CH3:12]>>[CH2:11]([O:5][C:4](=[O:6])[C:3]([CH3:9])([CH3:2])[CH2:7][CH3:8])[CH3:12]

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 g
Type
reactant
Smiles
CC(C(=O)O)(CC)C
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
Pour
EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether
WASH
Type
WASH
Details
Wash the combined organics with saturated aqueous sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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